An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-methylnaphthalene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-6-methylnaphthalene, a fluorinated polycyclic aromatic hydrocarbon of increasing interest in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical parameters, spectral signatures, and reactivity profile. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by an understanding of the mechanistic principles driving these procedures. This guide is intended to serve as a vital resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of Fluorinated Naphthalenes
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity for biological targets.[1]
Naphthalene derivatives, in turn, represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The fusion of these two motifs in fluorinated naphthalene derivatives, such as 2-Fluoro-6-methylnaphthalene, presents a compelling strategy for the development of novel therapeutic agents with enhanced pharmacological profiles.[2][3] Understanding the fundamental physical and chemical properties of these building blocks is paramount to their effective utilization in rational drug design.
Molecular Structure and Identification
2-Fluoro-6-methylnaphthalene is a substituted naphthalene derivative characterized by a fluorine atom at the 2-position and a methyl group at the 6-position of the naphthalene ring system.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 324-42-5 | [4][5] |
| Molecular Formula | C₁₁H₉F | [4][5] |
| Molecular Weight | 160.19 g/mol | [2][5] |
| IUPAC Name | 2-fluoro-6-methylnaphthalene | [2] |
| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)F | [2] |
| InChIKey | IKKGPHTUCGWMPE-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties
The physical properties of 2-Fluoro-6-methylnaphthalene are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data is limited, predicted values provide a useful estimation.
Table 2: Physical Properties of 2-Fluoro-6-methylnaphthalene
| Property | Predicted Value | Source |
| Melting Point | 73 °C | [6] |
| Boiling Point | 247.5 ± 9.0 °C | [6] |
| Density | 1.112 ± 0.06 g/cm³ | [6] |
| Solubility | Data not available |
The introduction of the fluorine atom is expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog, 2-methylnaphthalene. This can have significant implications for its biological activity and distribution.
Chemical Reactivity
The reactivity of 2-Fluoro-6-methylnaphthalene is governed by the electronic properties of the naphthalene ring system, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.
Electrophilic Aromatic Substitution
The naphthalene ring is generally more reactive towards electrophilic attack than benzene. The fluorine atom, being an ortho-, para-director but deactivating, and the methyl group, an ortho-, para-director and activating, will influence the regioselectivity of electrophilic substitution reactions. The interplay of these electronic effects can lead to a complex mixture of products, and the precise outcome will depend on the nature of the electrophile and the reaction conditions.
Nucleophilic Aromatic Substitution
Aryl fluorides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than other aryl halides. However, the presence of strong electron-withdrawing groups can facilitate this reaction. In the case of 2-Fluoro-6-methylnaphthalene, the absence of a strongly activating group suggests that SNAr reactions will likely require harsh conditions.
Synthesis of 2-Fluoro-6-methylnaphthalene: A Proposed Protocol
Step-by-Step Methodology (Proposed)
Causality Behind Experimental Choices: The choice of the Balz-Schiemann reaction is predicated on its reliability for the synthesis of aryl fluorides from the corresponding anilines. The low temperature for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. The use of tetrafluoroboric acid (HBF₄) is key as the tetrafluoroborate anion serves as the fluoride source in the subsequent thermal decomposition.
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Diazotization:
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Dissolve 6-methyl-2-naphthylamine in an aqueous solution of tetrafluoroboric acid at 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
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Stir the reaction mixture for an additional 30 minutes at low temperature to ensure complete diazotization.
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Isolation of the Diazonium Salt:
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The diazonium tetrafluoroborate salt is often insoluble and will precipitate from the reaction mixture.
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Collect the precipitate by filtration and wash with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to remove impurities.
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Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
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-
Thermal Decomposition (Balz-Schiemann Reaction):
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Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude 2-Fluoro-6-methylnaphthalene.
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The decomposition can be carried out in a high-boiling inert solvent to moderate the reaction.
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-
Purification:
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The crude product can be purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure 2-Fluoro-6-methylnaphthalene.
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Self-Validating System: The success of each step can be monitored. The formation of the diazonium salt can be qualitatively assessed by a spot test with a coupling agent (e.g., 2-naphthol). The purity of the final product should be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Fluoro-6-methylnaphthalene. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom will cause through-bond coupling (J-coupling) to nearby protons, resulting in splitting of their signals. The magnitude of these H-F coupling constants can provide valuable structural information.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Two- and three-bond C-F couplings will also be observed for adjacent carbon atoms.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.19 g/mol ). The fragmentation pattern will be characteristic of a substituted naphthalene, with potential losses of the methyl group and the fluorine atom. High-resolution mass spectrometry can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-C stretching vibrations of the naphthalene ring. A strong absorption band corresponding to the C-F stretching vibration is also expected.
Applications in Drug Development and Research
The unique properties of 2-Fluoro-6-methylnaphthalene make it an attractive building block for the synthesis of novel drug candidates. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the altered electronic properties of the naphthalene ring can modulate the binding affinity and selectivity for biological targets. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-Fluoro-6-methylnaphthalene. While a lack of extensive experimental data necessitates the use of predicted values and proposed protocols, this document serves as a foundational resource for researchers. The synthesis and characterization of this and related fluorinated naphthalenes will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Analytical Chemistry, 34(1), 2–15. [Link]
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Stavber, S., & Zupan, M. (2005). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Journal of Fluorine Chemistry, 126(4), 579-586. [Link]
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Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228. [Link]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]
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Wikipedia contributors. (2023). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Yang, Y.-M., Yao, J.-F., Yan, W., & Tang, Z.-Y. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21764–21773. [Link]
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Matrix Fine Chemicals. (n.d.). 2-FLUORO-6-METHYLNAPHTHALENE | CAS 324-42-5. Retrieved from [Link]
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